molecular formula C15H13N3O5S B2673449 3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 868677-01-4

3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2673449
CAS No.: 868677-01-4
M. Wt: 347.35
InChI Key: KRNJNNWUYGYJBN-UHFFFAOYSA-N
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Description

The compound “3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a furan ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group would provide aromatic character, the furan ring would introduce heterocyclic character, and the oxadiazole ring would add additional nitrogen atoms into the structure .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzenesulfonyl group could increase its hydrophobicity, while the presence of the oxadiazole ring could influence its reactivity .

Scientific Research Applications

1. Potential in Drug Development

3-(Benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide, and related compounds, have shown promise in the field of medicinal chemistry. For instance, similar compounds have been identified as potent and selective beta3 adrenergic receptor agonists. Such compounds have high oral bioavailability, indicating their potential in drug development (Feng et al., 2000).

2. Antimicrobial and Anti-HIV Activity

Research has shown that benzenesulfonamides bearing a 1,3,4-oxadiazole moiety exhibit antimicrobial and anti-HIV activities. The structure-activity relationship of these compounds indicates their relevance in treating infections and HIV (Iqbal et al., 2006).

3. Structural Analysis

Compounds related to this compound have been analyzed for their crystal structures. Understanding these structures is vital for designing compounds with specific chemical and physical properties (Bats et al., 2001).

4. Role in Antimalarial Activity

Some benzenesulfonamides with a 1,3,4-oxadiazole moiety have shown potential as antimalarial agents. Their ability to inhibit hem polymerization and degrade hemoglobin makes them promising candidates for antimalarial drug development (Zareef et al., 2007).

5. Synthesis and Anti-bacterial Study

The synthesis and antibacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a related compound, have been extensively studied. These derivatives have shown moderate to significant antibacterial activity, underscoring the importance of this class of compounds in combating bacterial infections (Khalid et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Furan compounds, for example, can be hazardous due to their high reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-13(8-10-24(20,21)11-5-2-1-3-6-11)16-15-18-17-14(23-15)12-7-4-9-22-12/h1-7,9H,8,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNJNNWUYGYJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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